N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide
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Overview
Description
N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine ring, an amino-acetyl group, and an isopropyl-acetamide moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino-Acetyl Group: The amino-acetyl group is introduced via acylation reactions, where an amino group reacts with an acylating agent such as acetic anhydride or acetyl chloride.
Attachment of the Isopropyl-Acetamide Moiety: The final step involves the coupling of the pyrrolidine derivative with isopropyl-acetamide using coupling reagents like carbodiimides or other activating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antimicrobial properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide
- N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide
- N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-propyl-acetamide
Uniqueness
N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the isopropyl group, in particular, may influence its solubility, stability, and interaction with biological targets, differentiating it from similar compounds.
Properties
IUPAC Name |
N-[[(2S)-1-(2-aminoacetyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-9(2)15(10(3)16)8-11-5-4-6-14(11)12(17)7-13/h9,11H,4-8,13H2,1-3H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLVFFVVKUZUBT-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN1C(=O)CN)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C[C@@H]1CCCN1C(=O)CN)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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